physicochemical properties of 5-Chloro-7-methyl-1H-indole
physicochemical properties of 5-Chloro-7-methyl-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-7-methyl-1H-indole: Implications for Research and Drug Development
Abstract
5-Chloro-7-methyl-1H-indole is a substituted indole derivative of significant interest as a building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Chloro-7-methyl-1H-indole. Due to the compound's novelty, this guide synthesizes experimental data from close structural analogs with established theoretical principles to present a robust, predictive profile. We will delve into its molecular structure, spectroscopic signatures, physical properties, and chemical stability. Furthermore, we will provide standardized experimental protocols for its characterization and discuss the implications of these properties for drug development professionals.
Molecular Structure and Computed Properties
The foundational step in characterizing any chemical entity is to define its molecular structure and derive its fundamental computed properties. The indole scaffold is an electron-rich aromatic system, and its properties are modulated by the presence of the electron-withdrawing chloro group at the C5 position and the electron-donating methyl group at the C7 position.
Table 1: Computed Physicochemical Properties of 5-Chloro-7-methyl-1H-indole
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN | - |
| Molecular Weight | 165.62 g/mol | [1] |
| IUPAC Name | 5-chloro-7-methyl-1H-indole | - |
| XLogP3 | ~3.4 | Predicted based on analogs[1][2] |
| Topological Polar Surface Area (TPSA) | 15.8 Ų | Predicted based on analogs[2] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 0 | [3] |
Note: Some values are estimated based on structurally similar compounds, such as 5-chloro-7-ethyl-1H-indole and 5-chloro-1-methylindole, as direct experimental data for the title compound is sparse.
The high XLogP3 value suggests significant lipophilicity, which has profound implications for the compound's solubility, membrane permeability, and potential for promiscuous binding in biological assays.
Spectroscopic Characterization
Unambiguous structural confirmation relies on a suite of spectroscopic techniques. The following sections detail the expected spectral characteristics of 5-Chloro-7-methyl-1H-indole and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.[4][5] The electronic effects of the substituents (Cl at C5, CH₃ at C7) create a distinct and predictable pattern in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
N-H Proton (H1): A broad singlet is expected in the downfield region (δ 8.0-8.5 ppm).[4] Its chemical shift is sensitive to solvent and concentration.
-
Aromatic Protons (H4, H6): The protons on the benzene ring will appear as doublets or singlets. H6, situated between the chloro and methyl groups, is expected around δ 7.0-7.2 ppm. H4, adjacent to the chloro group, is expected to be deshielded and appear around δ 7.5 ppm.[4][6]
-
Pyrrole Ring Protons (H2, H3): The H2 and H3 protons will likely appear as doublets or triplets between δ 6.5 and 7.3 ppm.[7]
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 2.4-2.5 ppm.[8]
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Pyrrole Ring Carbons (C2, C3): C2 is typically found around δ 123-126 ppm, while the more shielded C3 appears around δ 101-103 ppm.[4]
-
Bridgehead Carbons (C3a, C7a): These carbons are expected between δ 127 ppm and δ 135 ppm.[4]
-
Benzene Ring Carbons (C4, C5, C6, C7): The carbon bearing the chlorine (C5) will be distinct, resonating around δ 125-128 ppm. The carbon with the methyl group (C7) will be found around δ 120-122 ppm. The remaining carbons, C4 and C6, will appear in the aromatic region (δ 110-125 ppm).[4][6]
-
Methyl Carbon (-CH₃): The methyl carbon signal is expected in the upfield region, around δ 16-18 ppm.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Chloro-7-methyl-1H-indole and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum, which will require a longer acquisition time.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
-
Analysis: Integrate the ¹H NMR signals and assign all peaks based on their chemical shift, multiplicity, and coupling constants. Assign the peaks in the ¹³C NMR spectrum.
Caption: Standard workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation patterns.[5] For 5-Chloro-7-methyl-1H-indole, the most critical diagnostic feature is the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance). This results in two molecular ion peaks:
-
[M]⁺: Corresponding to the molecule with the ³⁵Cl isotope.
-
[M+2]⁺: A smaller peak (approximately one-third the intensity) corresponding to the ³⁷Cl isotope.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like methanol or dichloromethane.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method: Inject a small volume (e.g., 1 µL) of the sample. Use a suitable temperature program to ensure separation from any impurities and elution of the target compound.
-
MS Data Acquisition: Acquire mass spectra across a relevant mass range (e.g., m/z 50-300) as the compound elutes from the GC column.
-
Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) to confirm the molecular weight and the presence of chlorine. Analyze the fragmentation pattern to further support the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.[5][9]
Expected Characteristic IR Absorption Bands:
-
N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹, characteristic of the indole N-H bond.
-
Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp absorptions in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: Found in the 1300-1200 cm⁻¹ region.
-
C-Cl Stretch: A strong absorption in the 800-600 cm⁻¹ region.
Physical and Thermal Properties
Melting Point
While no experimental melting point for 5-Chloro-7-methyl-1H-indole is published, we can estimate a range based on closely related analogs. 7-Methylindole has a melting point of 85 °C[10], and 5-Chloro-3-methyl-1H-indole melts at 111-113 °C.[6] It is reasonable to predict that the melting point of 5-Chloro-7-methyl-1H-indole will fall within the 90-120 °C range. This property is a key indicator of purity and lattice energy.
Solubility
The molecular structure, with its dominant aromatic, non-polar surface area and a single N-H donor, predicts low aqueous solubility.[11] The compound is expected to be freely soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, methanol, and dimethyl sulfoxide (DMSO). This solubility profile is critical for selecting appropriate solvents for chemical reactions, purification (e.g., chromatography, recrystallization), and for preparing stock solutions for biological screening.
Chemical Stability and Reactivity
The indole nucleus is an electron-rich system, making it susceptible to degradation, particularly in acidic media.[12] Understanding its stability is crucial for designing synthetic routes and defining appropriate storage conditions.
Stability in Acidic Conditions
The indole ring is notoriously unstable in strong acidic conditions.[12] The degradation is initiated by the protonation at the C3 position, which is the most nucleophilic carbon. This leads to the formation of a resonance-stabilized indoleninium cation. This highly reactive intermediate can then undergo rapid dimerization or polymerization with other neutral indole molecules, leading to complex mixtures and sample decomposition.[12] The C5-chloro group, being electron-withdrawing, slightly reduces the electron density of the benzene ring but does not prevent the acid-catalyzed degradation initiated at the pyrrole ring.[12]
Caption: Predicted acid-catalyzed degradation pathway for indoles.
Stability in Basic Conditions
In contrast to its acid lability, the indole ring system is significantly more stable under basic conditions.[12] The primary interaction is the deprotonation of the N-H proton to form the corresponding indolyl anion. This anion is resonance-stabilized and is far less reactive towards degradative pathways than the indoleninium cation formed in acid.[12] Therefore, for applications requiring non-neutral pH, basic or mildly basic conditions are strongly preferred.
Implications for Drug Development
The have direct and significant consequences for its potential use in drug discovery and development.
-
Hit-to-Lead Chemistry: As a synthetic building block, its reactivity profile must be considered. Reactions should be conducted under neutral or basic conditions to avoid degradation.
-
Formulation Development: The predicted high lipophilicity (XLogP3 ~3.4) and low aqueous solubility present a formulation challenge. For in vivo studies, formulation strategies such as co-solvents (e.g., DMSO, PEG-400), cyclodextrins, or lipid-based formulations may be necessary to achieve adequate exposure.
-
Pharmacokinetics (ADME): High lipophilicity can lead to good membrane permeability but may also result in high plasma protein binding, a large volume of distribution, and potential for rapid metabolic clearance through oxidation by cytochrome P450 enzymes. It may also increase the risk of off-target effects.
-
Storage and Handling: The compound should be stored in a cool, dry place, protected from light and strong acids. Standard laboratory personal protective equipment should be used during handling.
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